HDAC6 Enzyme Inhibition: A Distinct Biochemical Activity
Somantadine demonstrates measurable inhibition of human histone deacetylase 6 (HDAC6) enzyme activity. Using a commercial peptide substrate, the compound caused a 14.29% decrease in enzymatic activity [1]. This property has not been reported for the closely related adamantane antivirals amantadine or rimantadine, suggesting a distinct pharmacodynamic profile.
| Evidence Dimension | HDAC6 enzyme inhibition |
|---|---|
| Target Compound Data | 14.29% decrease in activity |
| Comparator Or Baseline | Amantadine and Rimantadine (no reported activity) |
| Quantified Difference | Unique activity profile |
| Conditions | In vitro enzymatic assay with commercial peptide substrate |
Why This Matters
HDAC6 inhibition is an emerging mechanism of interest in antiviral and anti-inflammatory research, offering a potential point of differentiation for somantadine in specialized studies.
- [1] TargetMol. (n.d.). Somantadine. Product Description. View Source
